molecular formula C10H9NO4 B8808736 Methyl (E)-m-nitrocinnamate

Methyl (E)-m-nitrocinnamate

Cat. No.: B8808736
M. Wt: 207.18 g/mol
InChI Key: DKQXESBKFCYESZ-UHFFFAOYSA-N
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Description

Methyl (E)-m-nitrocinnamate (CAS 659-04-1) is an organic ester derivative of cinnamic acid, characterized by a nitro group (-NO₂) substituted at the meta position of the phenyl ring and a methyl ester group at the α,β-unsaturated carbonyl moiety. Its IUPAC name is methyl (E)-3-(3-nitrophenyl)acrylate, and its molecular formula is C₁₀H₉NO₄ . The compound is synthesized via esterification of 3-nitrocinnamic acid (CAS 555-68-0) or through condensation reactions involving 3-nitrobenzaldehyde under Knoevenagel conditions .

As a nitro-substituted cinnamate, it exhibits distinct electronic properties due to the electron-withdrawing nitro group, which enhances its polarity and influences reactivity in electrophilic substitution or nucleophilic addition reactions. Applications include its use as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, though specific industrial uses are less documented in the provided evidence. Commercial availability is noted, with 35 suppliers listed globally .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3

InChI Key

DKQXESBKFCYESZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents :

    • 3-Nitrocinnamic acid (acid)

    • Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as catalysts

    • Methanol as solvent and nucleophile

  • Conditions :

    • SOCl₂-mediated esterification :

      • 3-Nitrocinnamic acid (10 mmol) is dissolved in methanol (50 mL).

      • Thionyl chloride (34.46 mmol) is added dropwise under ice-water cooling.

      • Stirred at room temperature for 6 hours.

    • H₂SO₄-catalyzed esterification :

      • 3-Nitrocinnamic acid (0.02 mol) is refluxed with ethanol (250 mL) and H₂SO₄ (14 mL) for 8 hours.

  • Workup :

    • The reaction mixture is diluted with water, and the product is extracted with ethyl acetate.

    • The organic layer is washed with water, dried over anhydrous Na₂SO₄, and concentrated under vacuum.

Yield and Purity

MethodYield (%)Purity (%)Source
SOCl₂-mediated96.1>95
H₂SO₄-mediated73.34>90

Advantages :

  • High yield (up to 96.1%) with SOCl₂.

  • Short reaction time (6 hours vs. 8 hours for H₂SO₄).
    Limitations :

  • Use of corrosive SOCl₂ requires careful handling.

Horner-Wadsworth-Emmons (HWE) Olefination

This method constructs the α,β-unsaturated ester via a phosphonate-mediated olefination, ensuring E-selectivity.

Procedure

  • Reagents :

    • Trimethyl phosphonoacetate [(CH₃O)₂P(O)CH₂COOCH₃]

    • 3-Nitrobenzaldehyde

    • Sodium methoxide (NaOMe) in N,N-dimethylformamide (DMF)

  • Conditions :

    • 3-Nitrobenzaldehyde (0.1 mol) and trimethyl phosphonoacetate (0.148 mol) are dissolved in DMF (100 mL).

    • NaOMe (0.198 mol) is added, and the mixture is stirred until completion (monitored by TLC).

    • The mixture is acidified with HCl, evaporated, and washed with water to yield the product.

Yield and Purity

ParameterValueSource
Yield98%
E-Selectivity>95%

Advantages :

  • Excellent E-selectivity due to the HWE mechanism.

  • High yield (98%) with minimal byproducts.
    Limitations :

  • Requires anhydrous DMF and precise stoichiometry.

Knoevenagel Condensation

This method synthesizes the cinnamic acid intermediate first, followed by esterification.

Procedure

  • Cinnamic Acid Synthesis :

    • Malonic acid (50 mmol) and 3-nitrobenzaldehyde (30 mmol) are dissolved in pyridine-piperidine (5 mL + 0.4 mL).

    • The mixture is heated at 120°C for 6 hours, then cooled and filtered.

    • The cinnamic acid is recrystallized from methanol (73.34% yield).

  • Esterification :

    • The cinnamic acid is treated with methanol and H₂SO₄, followed by workup as described in Section 1.

Yield and Purity

StepYield (%)Purity (%)Source
Cinnamic acid73.34>90
Esterification70–80>85

Advantages :

  • Cost-effective for large-scale synthesis.
    Limitations :

  • Lower overall yield compared to HWE or SOCl₂-mediated methods.

Comparative Analysis of Methods

ParameterEsterification (SOCl₂)HWE OlefinationKnoevenagel
Yield 96.1%98%70–80% (combined)
Reaction Time 6 hours12–24 hours8 hours (acid) + 6h
Reagent Cost ModerateHighLow
E-Selectivity N/A>95%N/A
Purification Simple extractionComplexRecrystallization

Critical Considerations

  • Stereocontrol : The HWE method ensures E-configuration due to the steric and electronic effects of the phosphonate group.

  • Purification : Recrystallization from diethyl ether or methanol is essential for high-purity products.

  • Safety : SOCl₂ and NaOMe require handling in fume hoods due to toxic fumes and exothermic reactions .

Chemical Reactions Analysis

Methyl (E)-m-nitrocinnamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

Methyl (E)-m-nitrocinnamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of dyes and pesticides

Mechanism of Action

The mechanism of action of Methyl (E)-m-nitrocinnamate involves its interaction with molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds are compared based on substituent positions, functional groups, and applications:

Compound Name CAS Molecular Formula Substituents Key Applications
Methyl (E)-m-nitrocinnamate 659-04-1 C₁₀H₉NO₄ -NO₂ (meta), methyl ester Organic synthesis intermediate
Methyl (E)-o-nitrocinnamate 39228-29-0 C₁₀H₉NO₄ -NO₂ (ortho), methyl ester Research reagent, specialty chem
Methyl cinnamate 103-26-4 C₉H₈O₂ No nitro group Fragrances, flavorings
Ethyl cinnamate 103-36-6 C₁₁H₁₂O₂ Ethyl ester, no nitro Perfumes, pharmaceuticals
3-Nitrocinnamic acid 555-68-0 C₉H₇NO₄ -NO₂ (meta), carboxylic acid Synthesis precursor

Physical and Chemical Properties

  • Polarity and Solubility: The nitro group in this compound increases polarity compared to non-nitro analogs like methyl cinnamate. This enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces solubility in non-polar solvents. Ethyl cinnamate, with a longer alkyl chain, is more hydrophobic than methyl derivatives, favoring use in lipid-based formulations . 3-Nitrocinnamic acid, being a carboxylic acid, exhibits higher aqueous solubility under basic conditions due to deprotonation .
  • Thermal Stability: Nitro-substituted cinnamates generally have higher melting points than non-nitro analogs. For example, methyl cinnamate (m.p. ~36°C) is liquid at room temperature, while nitro derivatives are likely solids.

Research and Industrial Relevance

  • This compound: Primarily used in academic research for synthesizing nitroaromatic derivatives. Limited evidence suggests niche applications in photochemical studies due to UV absorption properties.
  • Methyl cinnamate : Widely employed in cosmetics and food industries for its sweet, balsamic odor .
  • Ethyl cinnamate : Preferred in perfumery for its higher volatility and fruity aroma compared to methyl esters .
  • 3-Nitrocinnamic acid: A key precursor for pharmaceuticals, including non-steroidal anti-inflammatory drug (NSAID) analogs .

Notes on Data Limitations

  • Specific physical data (e.g., melting points, boiling points) for nitro-substituted cinnamates are sparse in the provided evidence. Trends are inferred from chemical principles and analogous compounds.
  • Commercial supplier counts (e.g., 35 for this compound vs. 168 for 3-nitrocinnamic acid) suggest differing industrial demand .
  • Further experimental studies are recommended to explore the biological activity and material science applications of nitro-cinnamates.

Q & A

Q. How can researchers ensure reproducibility when documenting synthetic protocols for this compound?

  • Methodological Answer : Adhere to IUPAC nomenclature and provide:
  • Detailed synthetic steps : Molar ratios, reaction times, and purification methods (e.g., recrystallization solvents).
  • Characterization data : Full spectroscopic assignments (NMR, IR) and chromatograms (HPLC conditions).
  • Batch records : Lot numbers of reagents and instrument calibration dates .

Interdisciplinary Applications

Q. What interdisciplinary methodologies integrate this compound into materials science research?

  • Methodological Answer : Explore its use as a photoactive crosslinker in polymer matrices (e.g., PMMA). Characterize mechanical properties via DMA and photoresponsiveness via UV-triggered rheology. Compare with commercial photoinitiators (e.g., Irgacure 2959) .

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